

# Application Notes and Protocols for Oral Gavage Administration of AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of **AVE 0991**, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor. This document is intended to guide researchers in designing and executing experiments involving the oral delivery of this compound in preclinical animal models.

## **Introduction to AVE 0991**

AVE 0991 is a synthetic, orally active compound that mimics the beneficial effects of Ang-(1-7) by specifically binding to and activating the Mas receptor.[1] The Ang-(1-7)/Mas receptor axis is a critical component of the renin-angiotensin system (RAS), often counteracting the detrimental effects of the Angiotensin II (Ang II)/AT1 receptor axis.[2][3] AVE 0991 has demonstrated therapeutic potential in various models of cardiovascular diseases, inflammation, metabolic disorders, and neurological conditions.[2][3][4][5] Its non-peptide nature offers advantages over the native Ang-(1-7) peptide, including a longer half-life and resistance to enzymatic degradation.[2]

# Signaling Pathway of AVE 0991

**AVE 0991** exerts its effects by activating the Mas receptor, a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events that collectively contribute to its therapeutic effects. The diagram below illustrates the key signaling pathways modulated by **AVE 0991**.





Click to download full resolution via product page

Caption: Signaling pathway of AVE 0991 via the Mas receptor.

## **Experimental Protocols**

The following protocols are generalized from published literature and should be adapted to specific experimental needs and institutional guidelines.

The solubility of **AVE 0991** is a critical factor for successful oral administration. Several vehicles have been successfully used. The choice of vehicle may depend on the required dose and the specific animal model.



#### Materials:

- **AVE 0991** powder
- Dimethyl sulfoxide (DMSO)
- Corn oil
- Saline (0.9% NaCl)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- 20% SBE-β-CD in Saline
- Sterile tubes
- Vortex mixer
- Sonicator (optional)

Preparation of Stock Solutions:

It is recommended to prepare a concentrated stock solution of **AVE 0991** in DMSO, which can then be diluted into the final vehicle.

Vehicle Formulations:



| Vehicle Composition                              | Solubility                   | Notes                                                                      |  |
|--------------------------------------------------|------------------------------|----------------------------------------------------------------------------|--|
| 10% DMSO in Corn Oil                             | ≥ 2.5 mg/mL (Clear solution) | A commonly used vehicle for lipophilic compounds.[5][6]                    |  |
| 10% DMSO, 40% PEG300,<br>5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear solution) | A multi-component vehicle suitable for achieving higher concentrations.[6] |  |
| 0.9% NaCl (Saline)                               | Lower                        | Used in some studies, but solubility may be limited.[6]                    |  |
| 10% DMSO, 90% (20% SBE-<br>β-CD in Saline)       | 2.5 mg/mL (Suspended)        | Requires sonication to aid dissolution.[6]                                 |  |

#### Protocol for 10% DMSO in Corn Oil:

- Weigh the required amount of AVE 0991 powder.
- Dissolve the powder in a volume of DMSO equivalent to 10% of the final desired volume.
- Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[6]
- · Add corn oil to reach the final volume.
- Vortex again to ensure a homogenous solution.

This procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

#### Materials:

- Prepared AVE 0991 solution
- Appropriately sized gavage needles (20-24 gauge for mice, 16-18 gauge for rats)[7][8]
- Syringes



· Animal scale

#### **Experimental Workflow:**





Click to download full resolution via product page

Caption: Experimental workflow for oral gavage of AVE 0991.

#### Procedure Steps:

- Animal Preparation: Acclimate animals to handling prior to the experiment. Fasting for 4-6
  hours may be considered to ensure an empty stomach and promote gastric emptying, which
  can be particularly important for compounds delivered in a vehicle.[9]
- Dose Calculation: Weigh each animal to accurately calculate the required dose volume. The
  typical gavage volume for mice is 5-10 mL/kg, with a maximum of 20 mL/kg in some cases.
  [7][9]
- Restraint: Properly restrain the animal to immobilize the head and neck.
- Gavage Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass without resistance. If resistance is met, withdraw and reinsert.[7][8]
- Administration: Once the needle is in the stomach (the tip should be approximately at the level of the last rib), slowly administer the AVE 0991 solution.
- Post-Administration Monitoring: After administration, monitor the animal for any signs of distress, such as labored breathing, for at least 15-30 minutes.[9]

# **Dosage and Administration Data**

The optimal dosage of **AVE 0991** can vary significantly depending on the animal model, disease state, and desired therapeutic effect. The following table summarizes dosages used in various published studies.



| Animal<br>Model                 | Dosage                       | Administrat<br>ion Route | Frequency      | Vehicle                 | Reference |
|---------------------------------|------------------------------|--------------------------|----------------|-------------------------|-----------|
| Wistar Rats                     | 1 mg/kg                      | Oral Gavage              | Daily (7 days) | 0.9% NaCl               | [6]       |
| Obese<br>Zucker Rats            | 0.5<br>mg/kg/day             | Osmotic<br>Minipumps     | Continuous     | Not Specified           | [3]       |
| BALB/c Mice                     | 1 mg/kg/day                  | Subcutaneou<br>s         | Daily          | 10 mM KOH,<br>0.9% NaCl | [1]       |
| ApoE-/- Mice                    | 0.58<br>μmol/kg/day          | Dietary                  | Daily          | Mixed with chow         | [10]      |
| Sprague<br>Dawley Rats          | 576 μg/kg                    | Subcutaneou<br>s         | Not Specified  | Not Specified           | [11]      |
| Aged<br>Sprague-<br>Dawley Rats | Single Dose<br>(unspecified) | Intranasal               | Once           | 10% DMSO<br>in corn oil | [5]       |
| Mice with<br>Colitis            | 1, 20, and 40<br>mg/kg       | Intraperitonea<br>I      | Daily          | Not Specified           | [2]       |

Note: While this document focuses on oral gavage, other administration routes have been used and are included for comparative purposes. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

## Safety and Handling

Standard laboratory safety procedures should be followed when handling **AVE 0991** powder and solutions. This includes wearing personal protective equipment such as gloves, lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

## Conclusion

The oral administration of **AVE 0991** via gavage is a viable and effective method for preclinical studies. Careful consideration of the vehicle, dosage, and administration technique is crucial for obtaining reliable and reproducible results. The protocols and data presented in these



application notes provide a foundation for researchers to develop and implement their own studies investigating the therapeutic potential of this promising Mas receptor agonist.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of Prooxidant/Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus PMC [pmc.ncbi.nlm.nih.gov]
- 10. AVE-0991 Biochemicals CAT N°: 37837 [bertin-bioreagent.com]
- 11. Activation of the Mas receptors by AVE0991 and MrgD receptor using alamandine to limit the deleterious effects of Ang II-induced hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Gavage Administration of AVE 0991]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667686#oral-gavage-protocol-for-ave-0991-administration]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com